

Spectroscopic Profile of Maceneolignan A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maceneolignan A

Cat. No.: B15588584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Maceneolignan A**, a neolignan isolated from the arils of *Myristica fragrans*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the work of Morikawa et al. in the *Journal of Natural Products* (2016).

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the molecular formula and provides the exact mass of **Maceneolignan A**.

Ionization Mode	Formula	Calculated m/z	Found m/z
HRESIMS	C ₂₁ H ₂₅ O ₆ [M+H] ⁺	373.1646	373.1649

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR spectroscopic data for **Maceneolignan A**, recorded in chloroform-d (CDCl₃).

¹H NMR Data (600 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	6.81	d	1.8
6	6.70	d	1.8
7	4.88	d	8.4
8	4.14	m	
9	1.15	d	6.0
2'	6.57	s	
6'	6.57	s	
7'	5.06	br s	
8'	6.36	br s	
3-OCH ₃	3.87	s	
4-OCH ₃	3.88	s	
3'-OCH ₃	3.84	s	
5'-OCH ₃	3.84	s	

¹³C NMR Data (150 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm
1	132.8
2	109.5
3	149.2
4	148.2
5	118.6
6	111.9
7	78.4
8	82.1
9	18.4
1'	134.9
2'	104.5
3'	153.5
4'	137.2
5'	153.5
6'	104.5
7'	112.9
8'	147.1
3-OCH ₃	56.0
4-OCH ₃	56.1
3'-OCH ₃	56.4
5'-OCH ₃	56.4

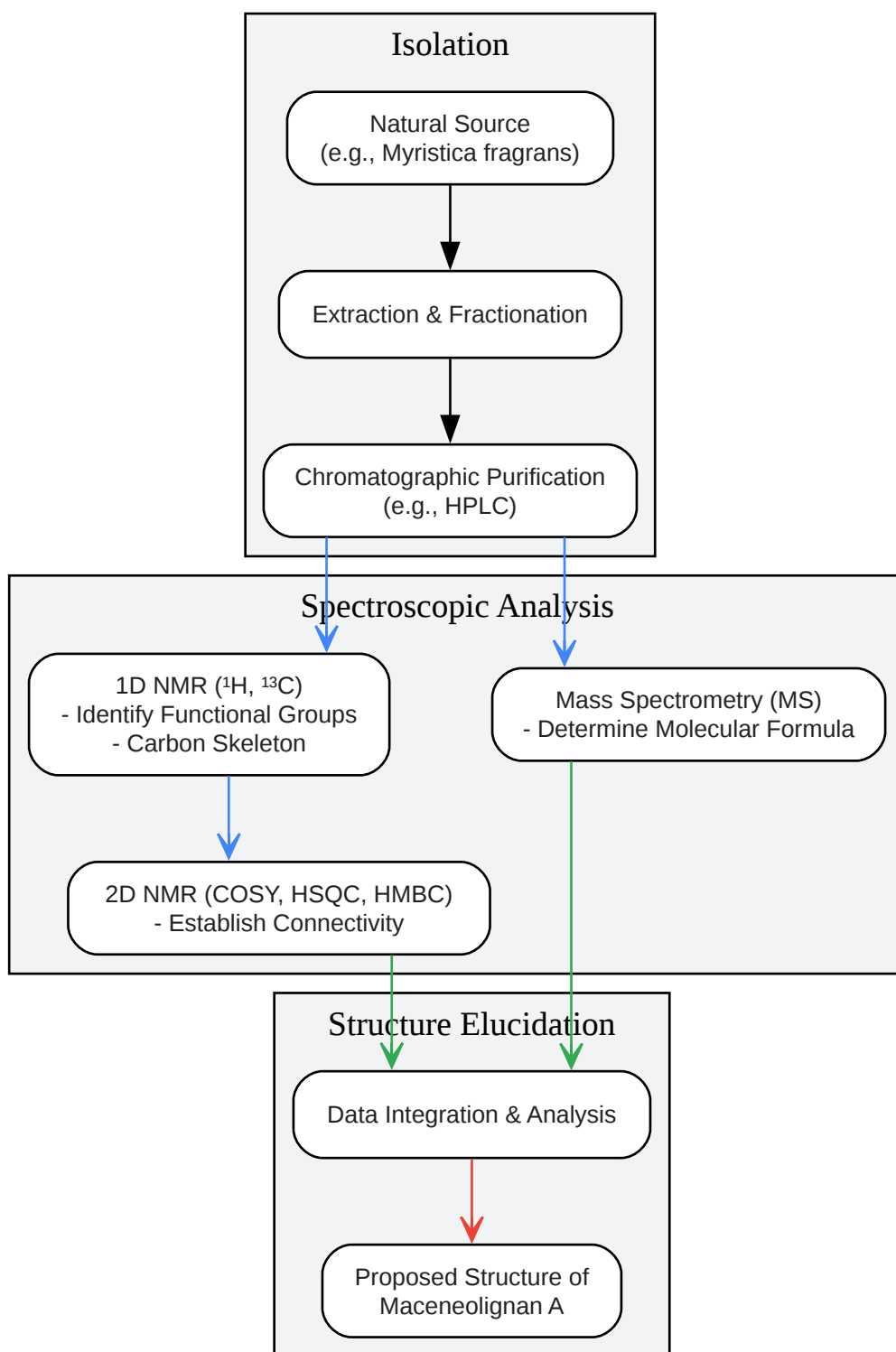
Experimental Protocols

The spectroscopic data for **Maceneolignan A** were acquired using the following instrumentation and parameters:

- Nuclear Magnetic Resonance (NMR):
 - Instrument: Bruker DRX-600 spectrometer.
 - Frequencies: 600 MHz for ^1H NMR and 150 MHz for ^{13}C NMR.
 - Solvent: Chloroform-d (CDCl_3).
 - Internal Standard: Tetramethylsilane (TMS).
 - Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (δH 7.26 and δC 77.0 for CDCl_3). Coupling constants (J) are given in Hertz (Hz).
- High-Resolution Mass Spectrometry (HRMS):
 - Instrument: To be specified based on the original publication's details, typically a time-of-flight (TOF) or Orbitrap mass analyzer.
 - Ionization Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel natural product like **Maceneolignan A**.



[Click to download full resolution via product page](#)

Workflow for Natural Product Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Maceneolignan A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588584#spectroscopic-data-nmr-ms-of-maceneolignan-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com